
Docosa-4,7,9,11,13,16,19-heptaenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Docosa-4,7,9,11,13,16,19-heptaenoic acid is a polyunsaturated fatty acid with a 22-carbon chain and seven double bonds. This compound is part of the omega-3 fatty acid family, which is known for its significant roles in human health, particularly in brain function and cardiovascular health.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Docosa-4,7,9,11,13,16,19-heptaenoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the chemical synthesis from alpha-linolenic acid, which involves multiple steps of elongation and desaturation under controlled conditions. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and specific temperatures to facilitate the formation of double bonds at precise locations.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as fish oil or algae oil. These sources are rich in omega-3 fatty acids, and the extraction process typically includes steps like saponification, esterification, and purification to isolate the desired compound.
化学反応の分析
Types of Reactions
Docosa-4,7,9,11,13,16,19-heptaenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bonds, leading to the formation of hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: Functional groups can be introduced at specific positions along the carbon chain through substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or ozone, often in the presence of catalysts like manganese dioxide (MnO2).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
科学的研究の応用
Docosa-4,7,9,11,13,16,19-heptaenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential benefits in treating cardiovascular diseases, inflammatory conditions, and neurological disorders.
Industry: Utilized in the production of dietary supplements and functional foods.
作用機序
The mechanism of action of Docosa-4,7,9,11,13,16,19-heptaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and the function of membrane-bound proteins. It also acts as a precursor to bioactive lipid mediators, which play roles in inflammation and cell signaling pathways. The molecular targets include various enzymes and receptors involved in metabolic and signaling pathways.
類似化合物との比較
Similar Compounds
Docosahexaenoic acid (DHA): Another omega-3 fatty acid with six double bonds.
Eicosapentaenoic acid (EPA): An omega-3 fatty acid with five double bonds.
Alpha-linolenic acid (ALA): A shorter-chain omega-3 fatty acid with three double bonds.
Uniqueness
Docosa-4,7,9,11,13,16,19-heptaenoic acid is unique due to its seven double bonds, which confer distinct structural and functional properties compared to other omega-3 fatty acids. Its specific arrangement of double bonds allows for unique interactions with cellular components and bioactive pathways.
特性
CAS番号 |
167228-00-4 |
|---|---|
分子式 |
C22H30O2 |
分子量 |
326.5 g/mol |
IUPAC名 |
docosa-4,7,9,11,13,16,19-heptaenoic acid |
InChI |
InChI=1S/C22H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-16,18-19H,2,5,8,17,20-21H2,1H3,(H,23,24) |
InChIキー |
ONCVIMINFCGUNI-UHFFFAOYSA-N |
正規SMILES |
CCC=CCC=CCC=CC=CC=CC=CCC=CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



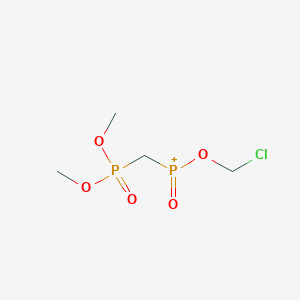

![1-Benzyl-4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine](/img/structure/B12547293.png)

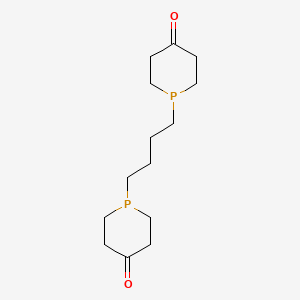
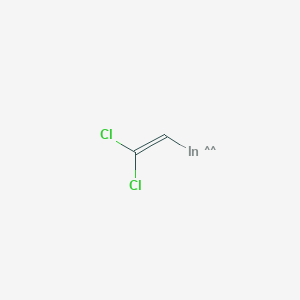
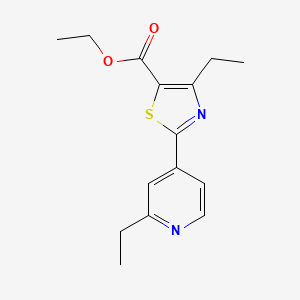
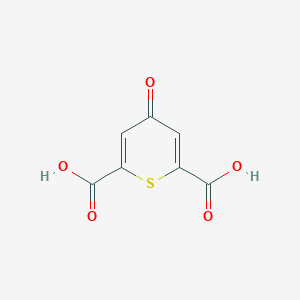

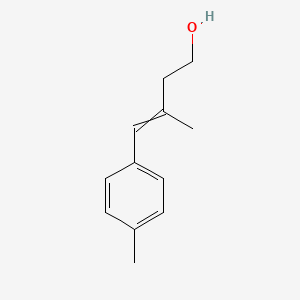

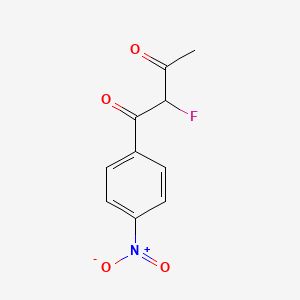
![1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylpentan-3-one](/img/structure/B12547364.png)
